![molecular formula C15H25N3O2S B4714400 1-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4714400.png)
1-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide
Overview
Description
1-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and function of B cells and is a key mediator of B cell receptor signaling.
Mechanism of Action
1-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide selectively inhibits BTK, which plays a crucial role in B cell receptor signaling and is a key mediator of B cell activation and proliferation. By inhibiting BTK, this compound disrupts the downstream signaling pathways that lead to B cell activation and proliferation, ultimately leading to apoptosis of B cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound inhibits BTK activity and downstream signaling pathways, leading to apoptosis of B cells. In vivo studies have shown that this compound reduces the growth of B cell malignancies and inhibits the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide in lab experiments is its specificity for BTK, which allows for targeted inhibition of B cell receptor signaling. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in in vivo studies.
Future Directions
There are several potential future directions for research on 1-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide. One area of focus could be on the development of more potent and selective BTK inhibitors. Another area of focus could be on the combination of this compound with other targeted therapies for the treatment of B cell malignancies and other diseases. Additionally, further research is needed to fully understand the long-term safety and efficacy of this compound in clinical trials.
Scientific Research Applications
1-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has shown promising results in inhibiting B cell receptor signaling and inducing apoptosis in B cell malignancies.
properties
IUPAC Name |
1-(3-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-14-4-3-5-15(12-14)13-21(19,20)16-6-7-18-10-8-17(2)9-11-18/h3-5,12,16H,6-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMVAEMDHBTMPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCN2CCN(CC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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